molecular formula C14H23N3O6 B1682813 Valclavam CAS No. 98359-78-5

Valclavam

Cat. No.: B1682813
CAS No.: 98359-78-5
M. Wt: 329.35 g/mol
InChI Key: QFUPWGJLVOEQEH-UHFFFAOYSA-N
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Description

Valclavam is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes an amino acid derivative and a bicyclic lactam ring. Its molecular formula is C13H20N2O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valclavam typically involves multiple steps. One common method includes the following steps:

    Formation of the Amino Acid Derivative: The starting material, 2-amino-3-methylbutanoic acid, is reacted with a suitable protecting group to protect the amino group.

    Coupling Reaction: The protected amino acid is then coupled with a hydroxy acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Cyclization: The coupled product undergoes cyclization to form the bicyclic lactam ring. This step often requires specific conditions such as elevated temperatures and the presence of a catalyst.

    Deprotection: The final step involves removing the protecting group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Valclavam can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the bicyclic lactam ring can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Valclavam has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Valclavam involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The bicyclic lactam ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylbutanoic acid: A simpler amino acid derivative.

    3-Hydroxy-4-oxo-1-azabicyclo[3.2.0]heptane: A compound with a similar bicyclic lactam structure.

Uniqueness

Valclavam is unique due to its combination of an amino acid derivative and a bicyclic lactam ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

98359-78-5

Molecular Formula

C14H23N3O6

Molecular Weight

329.35 g/mol

IUPAC Name

2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid

InChI

InChI=1S/C14H23N3O6/c1-6(2)11(15)13(20)16-12(14(21)22)8(18)3-7-5-17-9(19)4-10(17)23-7/h6-8,10-12,18H,3-5,15H2,1-2H3,(H,16,20)(H,21,22)

InChI Key

QFUPWGJLVOEQEH-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NC(C(CC1CN2C(O1)CC2=O)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(CC1CN2C(O1)CC2=O)O)C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Valclavam; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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